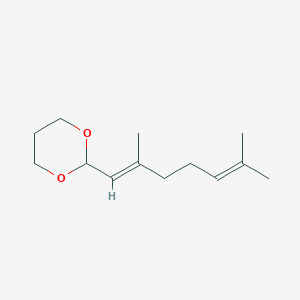
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that the compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately results in cell death.
Biochemical and Physiological Effects:
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to decrease the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine in lab experiments is its potent antitumor activity. This makes it an ideal candidate for testing in preclinical studies aimed at developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it useful in studies aimed at developing new pain and inflammation treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its antitumor activity. Additionally, research on the potential use of this compound in the treatment of pain and inflammation is also warranted. Finally, studies aimed at improving the safety profile of this compound are needed to facilitate its translation to clinical studies.
Métodos De Síntesis
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine involves the reaction of 2-furylcarboxaldehyde and 4-(2,4-dimethylbenzyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification using column chromatography. This method has been reported in the literature and has been successfully used to synthesize this compound.
Aplicaciones Científicas De Investigación
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-5-6-17(16(2)12-15)14-20-7-9-21(10-8-20)19-13-18-4-3-11-22-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYQSOZWDFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)



![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)

